{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
CAS No.: 914206-06-7
Cat. No.: VC11945581
Molecular Formula: C13H13NO2S2
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914206-06-7 |
|---|---|
| Molecular Formula | C13H13NO2S2 |
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | 2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C13H13NO2S2/c1-9-2-4-10(5-3-9)7-17-13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
| Standard InChI Key | BRNJSPKALKCOKZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 2-position with a 4-methylbenzylthio group (-SCH₂C₆H₄CH₃) and at the 4-position with an acetic acid side chain (-CH₂COOH). The thiazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the acetic acid group enhances solubility in polar solvents .
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₂S₂ |
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | 2-[2-[(4-Methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid |
| SMILES | CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O |
| Solubility | Moderate in DMSO, methanol; poor in non-polar solvents |
Spectroscopic Characteristics
-
IR Spectroscopy: Peaks at ~2550 cm⁻¹ (S-H stretch, if present), 1700 cm⁻¹ (C=O of acetic acid), and 1580 cm⁻¹ (C=N of thiazole).
-
NMR: ¹H NMR signals include δ 2.35 (s, 3H, CH₃), δ 3.75 (s, 2H, CH₂COO), and δ 7.25–7.40 (m, 4H, aromatic) .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
Thiazole Ring Formation
A common approach utilizes the Hantzsch thiazole synthesis, reacting thiourea with α-halo ketones. For example, 4-chloroacetoacetyl chloride reacts with thiourea in chlorinated solvents (e.g., methylene chloride) to form a thiazoline intermediate, which is subsequently oxidized .
Substitution and Functionalization
The 4-methylbenzylthio group is introduced via nucleophilic substitution. Thiol (-SH) groups displace halides or other leaving groups on the thiazole ring. For instance, 4-methylbenzyl mercaptan reacts with a brominated thiazole precursor under basic conditions.
Acetic Acid Side Chain Addition
The acetic acid moiety is incorporated through alkylation or hydrolysis. Ethyl acetoacetate derivatives are hydrolyzed under acidic or basic conditions to yield the carboxylic acid .
Challenges in Synthesis
-
Low Yields: Side reactions during thiazole cyclization, such as polymerization of intermediates, reduce efficiency .
-
Purification: Separation from byproducts (e.g., unreacted thiourea) requires column chromatography or recrystallization .
Biological Activities and Mechanisms
Anticancer Properties
Thiazoles inhibit kinases and tubulin polymerization. In one study, 2-aminothiazole-4-carboxylate derivatives reduced HeLa cell viability by 80% at 10 µM . The 4-methylbenzylthio group may enhance lipophilicity, promoting cellular uptake.
Enzyme Inhibition
-
Urease Inhibition: Thiazole-thiourea hybrids demonstrate IC₅₀ values <5 µM against Helicobacter pylori urease, critical for gastric infection .
-
Acetylcholinesterase (AChE) Inhibition: Structural analogs with electron-withdrawing substituents show 70–90% inhibition at 100 µM, relevant for Alzheimer’s therapy .
Applications in Pharmaceutical and Agrochemical Industries
Drug Intermediate
The compound serves as a precursor in cephalosporin antibiotics. Thioester derivatives of thiazolyl acetic acid are key intermediates in synthesizing β-lactam antibiotics .
Herbicide Development
Thiazole derivatives like methabenzthiazuron are commercial herbicides. The 4-methylbenzylthio group may improve soil persistence and target specificity .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Thiazole Derivatives
Recent Research and Future Directions
Advances in Synthesis
Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields by 15–20% . Green chemistry approaches using ionic liquids are under exploration .
Targeted Drug Delivery
Nanoparticle formulations of thiazole derivatives enhance bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with similar compounds show 3x higher tumor accumulation in murine models .
Computational Studies
Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to E. coli dihydrofolate reductase, suggesting antifolate activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume